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A Comprehensive Toxicological Profile of Imazalil and Its Metabolites

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An In-depth Technical Guide for Researchers and Scientists

This document provides a detailed toxicological overview of the systemic fungicide **imazalil** and its principal metabolites. It is intended for researchers, scientists, and professionals in drug development and toxicology. The guide synthesizes data on toxicokinetics, mechanism of action, acute and chronic toxicity, genotoxicity, and reproductive effects, supported by experimental methodologies and visual representations of key pathways and workflows.

Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion

Imazalil is rapidly absorbed, metabolized, and excreted in mammals following oral administration.[1][2]

- Absorption: Following a single oral dose in rats, imazalil is almost completely absorbed from the gastrointestinal tract.[2] Bioavailability is considered high.[3]
- Distribution: After absorption, radioactivity from labeled **imazalil** is distributed throughout the body, with the highest concentrations found in the liver, lungs, and kidneys.[1][3] There is no evidence of accumulation in fatty tissue or other tissues after multiple doses.[2][3]
- Metabolism: Imazalil undergoes extensive biotransformation in the liver, with at least 25
 metabolites identified.[3][4] The primary metabolic pathways include epoxidation, epoxide
 hydration, oxidative O-dealkylation, imidazole oxidation and scission, and oxidative N-



dealkylation.[3] The main metabolites identified are α -(2,4-dichlorophenyl)-1H-imidazole-1-ethanol (also known as R014821 or metabolite 11) and 2,4-dichloromandelic acid.[1][3] In vitro studies with rat liver homogenates identified α -(2,4-dichlorophenyl)-1H-imidazole-1-ethanol and 1-[2-(2,4-dichlorophenyl)-2-(2,3-dihydroxypropyloxy)ethyl]-1H-imidazole.[1][3]

Excretion: In rats given a single oral dose, approximately 90% of the administered radioactivity is excreted within 96 hours, with similar amounts found in the urine and feces.[1]
 [3] Less than 1% of the administered dose is excreted as unchanged imazalil in the feces, and only trace amounts are found in the urine.[3]

Mechanism of Action

The primary fungicidal mode of action for **imazalil** is the inhibition of ergosterol biosynthesis, a crucial component of fungal cell membranes.[5][6] **Imazalil** specifically inhibits the enzyme sterol 14α-demethylase, which is part of the cytochrome P450 system.[5] This inhibition disrupts membrane integrity, leading to increased permeability and ultimately, fungal cell death. [6]

In mammals, **imazalil**-induced liver tumors observed in rodents are attributed to a non-genotoxic mode of action involving the activation of the Constitutive Androstane Receptor (CAR).[3] This activation leads to altered gene expression, increased cell proliferation, the formation of altered hepatic foci, and eventually, liver tumors.[3] This pathway is considered to have low relevance to humans.[3] **Imazalil** is also suspected of having endocrine-disrupting properties, potentially linked to disturbed steroidogenesis.[5][7]

Toxicological Data Summary

The following tables summarize the key quantitative data from toxicological studies on **imazalil** and its metabolites.

Table 1: Acute Toxicity of Imazalil



Species	Route	Sex	LD50 (mg/kg bw)	Purity (%)	Reference
Rat	Oral	Male	343 - 371	Technical	[4]
Rat	Oral	Female	227 - 309	Technical	[4]
Rat	Dermal	-	4200 - 4880	-	[2]

| Dog | Oral | - | >640 | - |[2] |

Table 2: Repeated-Dose Toxicity and Health-Based Guidance Values for Imazalil

Study Duration & Species	NOAEL	Key Effects Observed at LOAEL	Reference
12-Month Dog Study	2.4 mg/kg bw/day (50 ppm)	Minor haematological changes, increased blood glucose, increased relative liver weight.	[3]
24-Month Rat Study	0.4 mg/kg bw/day	No compound-related effects observed.	[2]
Health-Based Guidance Values	Value	Basis	Reference
Acceptable Daily Intake (ADI)	0-0.03 mg/kg bw	Based on a 12-month toxicity study in dogs.	[3]

| Acute Reference Dose (ARfD) | 0.05 mg/kg bw | Based on maternal and fetal toxicity in a developmental study in rabbits. [3] |

Table 3: Genotoxicity of Imazalil



End-point	Test System	Concentration/ Dose	Results	Reference
Reverse Mutation	S. typhimurium	5–500 μ g/plate	Negative	[8]
In vivo Comet Assay	Swiss mice	10 mg/kg bw for 28 days	Positive (increased tail moment in liver cells)	[3]
Micronucleus Formation	BKW mice	100 mg/kg bw (oral)	Negative	[3]
Dominant Lethal Test	Swiss mice	Up to 160 mg/kg bw (oral)	Negative	[2][3]

| Chromosomal Aberrations | Human lymphocytes | 0 to 672 μ M | Positive (dose-dependent increase) |[9][10] |

Overall assessment: The weight of evidence from various studies indicates that **imazalil** is not considered to be genotoxic in vivo, although some in vitro and in vivo studies have shown potential for DNA damage.[3][11]

Table 4: Reproductive and Developmental Toxicity of Imazalil



Study Type	Species	NOAEL (mg/kg bw/day)	Key Effects Observed	Reference
3-Generation Reproduction	Rat	>5 mg/kg	Adverse effects on pup survival at weaning at higher doses.	[1]
Developmental Toxicity	Mouse	Maternal: 40	Reduced maternal body- weight gain and food consumption.	[8]
		Fetal: No NOAEL established	Decreased litter size and number of live pups at all doses (starting at 10 mg/kg bw/day).	[8]

| Developmental Toxicity | Rabbit | 5 | Maternal and fetal toxicity. |[3] |

Table 5: Toxicity of Imazalil Metabolites



Metabolite Code	Description	Acute Oral LD50 (Rat)	Genotoxicity	Reference
R061000 (Metabolite 8)	Rat and ruminant metabolite	>2000 mg/kg bw	Negative in bacterial reverse mutation, chromosomal aberration, and mammalian cell gene mutation assays.	[3]
R043449	Ruminant metabolite	>2000 mg/kg bw	Negative in bacterial reverse mutation, chromosomal aberration, and mammalian cell gene mutation assays.	[3]

| R014821 (Metabolite 11) | Plant and rat metabolite | NOAEL: 125 mg/kg bw | Negative in chromosomal aberration and mammalian cell gene mutation assays. |[3] |

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of toxicological studies. Below are examples of protocols for key experiments.

Protocol 1: 28-Day Repeated-Dose Oral Toxicity Study in Rats

- Objective: To evaluate the potential hepatotoxicity of **imazalil** and its mixtures.
- Test System: Young adult female Wistar rats (Crl:WI). Females were chosen based on previous studies showing their sensitivity to imazalil-induced liver weight increase.[12]



- Acclimatization: Animals were acclimatized to laboratory conditions (22°C ± 2°C, 55% ± 15% humidity, 12-hour light/dark cycle) for at least one week.[12]
- Test Substance and Administration: Imazalil was suspended in 0.5% aqueous carboxymethyl-cellulose. The suspension was administered daily via oral gavage for 28 consecutive days. The control group received the vehicle only.[12]
- Dose Levels: A range of dose levels was used, from a reference value up to a dose expected to produce clear effects.[12]
- · Endpoints Evaluated:
 - Clinical Observations: Daily checks for signs of toxicity.
 - Body Weight and Food Consumption: Measured weekly.
 - Hematology and Clinical Chemistry: Blood samples collected at termination.
 - Organ Weights: Liver and other organs weighed at necropsy.
 - Histopathology: Microscopic examination of the liver and other target organs.
 - Transcriptomics: RNA sequencing of liver tissue to analyze gene expression changes.

Protocol 2: Analysis of Imazalil and Metabolite R14821 in Citrus Fruit

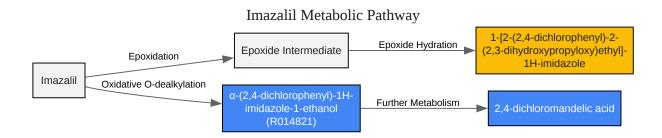
- Objective: To simultaneously determine the concentration of imazalil and its major metabolite R14821 in citrus.[13]
- Sample Preparation: Homogenized fruit samples are extracted.
- Extraction: Acetic ether has been used as an effective extraction solvent.[14]
- Cleanup: Solid-Phase Extraction (SPE) is employed for sample cleanup to remove interfering substances. Ion-exchange cartridges (e.g., Bond Elut PRS) followed by C18 cartridges can be used.[13][14]
- Analytical Method:



- Instrumentation: Capillary Gas Chromatography (GC) with an Electron-Capture Detector (ECD).[13]
- Alternative: High-Performance Liquid Chromatography (HPLC) with a UV detector.[14]
- Quantification: The concentration of imazalil and R14821 is determined by comparing the peak areas from the sample chromatogram to those of known concentration standards.
- Validation: The method is validated for linearity, accuracy (recoveries typically 94-96%), and precision (coefficients of variation typically 3-6%). The limit of detection (LOD) can reach 0.001 μg/g.[13]

Visualizing Pathways and Workflows

Diagrams generated using Graphviz provide clear visual summaries of complex processes.

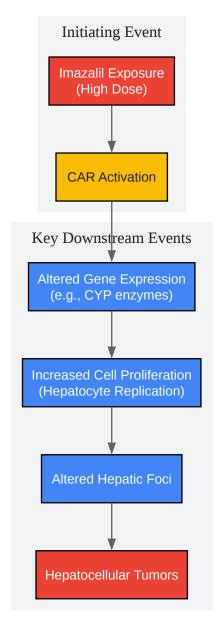


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Caption: Simplified metabolic pathway of Imazalil in rats.



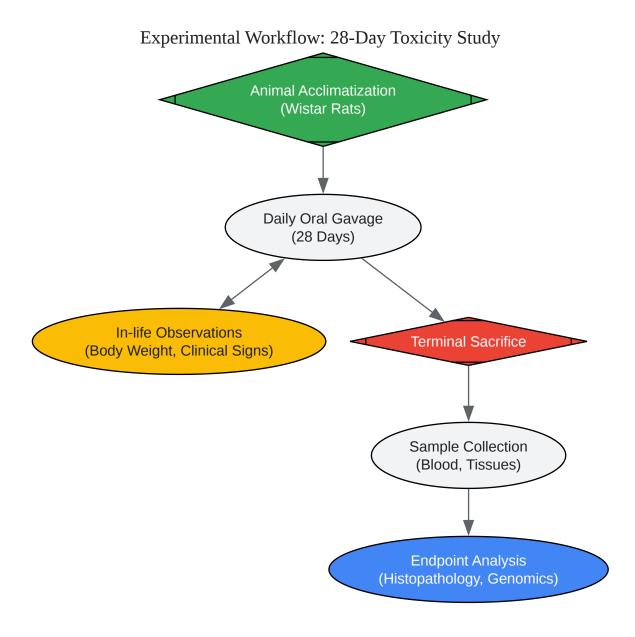
Proposed Mode of Action for Imazalil-Induced Liver Tumors in Rodents



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Caption: Non-genotoxic mode of action for rodent liver tumors.





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Caption: General workflow for a repeated-dose toxicity study.

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